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2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-

Solubility Formulation Science Physicochemical Properties

2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- (CAS 21835-00-7), also known as 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one or 3,4-dimethyl-2-hydroxycyclopent-2-en-1-one, is a cyclic enone derivative with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol. This compound is a member of the fragrance structural group Ketones Cyclopentanones and Cyclopentenones and is widely recognized for its distinctive sweet, maple, caramel, and burnt sugar odor profile, making it a valuable ingredient in both flavor and fragrance formulations.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 21835-00-7
Cat. No. B1197712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
CAS21835-00-7
Synonyms2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC1CC(=O)C(=C1C)O
InChIInChI=1S/C7H10O2/c1-4-3-6(8)7(9)5(4)2/h4,9H,3H2,1-2H3
InChIKeyGXUQPCUHTNAVRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- (CAS 21835-00-7): A Key Cyclopentenone Flavor and Fragrance Ingredient


2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- (CAS 21835-00-7), also known as 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one or 3,4-dimethyl-2-hydroxycyclopent-2-en-1-one, is a cyclic enone derivative with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol [1]. This compound is a member of the fragrance structural group Ketones Cyclopentanones and Cyclopentenones and is widely recognized for its distinctive sweet, maple, caramel, and burnt sugar odor profile, making it a valuable ingredient in both flavor and fragrance formulations [2].

Workflow Sweet-caramel flavor and fragrance formulation
Selection Hydroxylated cyclopentenone with reported aqueous compatibility
Context RIFM-reviewed fragrance ingredient with safety documentation

Why 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- (CAS 21835-00-7) Cannot Be Casually Substituted with Other Cyclopentenones


Within the cyclopentenone flavor class, subtle structural variations lead to significant differences in organoleptic properties, safety profiles, and regulatory status. Generic substitution with homologs like 2-hydroxy-3-methyl-2-cyclopenten-1-one (cyclotene, CAS 80-71-7) or 2-hydroxy-3,5-dimethyl-2-cyclopenten-1-one (CAS 21834-98-0) is scientifically unsound, as these compounds possess distinct odor descriptors, threshold values, and established use levels [1]. Furthermore, CAS 21835-00-7 has been the subject of a dedicated toxicological and dermatological safety review by the Research Institute for Fragrance Materials (RIFM), providing a unique, peer-reviewed data package that supports its safe use in fragrance applications—a level of scrutiny not necessarily extended to every in-class analog [2]. The specific quantitative evidence below demonstrates precisely where CAS 21835-00-7 exhibits verifiable, measurable differentiation that directly impacts procurement decisions.

Risk 1 Target: 3,4-dimethyl-2-hydroxycyclopentenone Cyclotene (CAS 80-71-7) differs in odor profile, threshold, and bitter-formation behavior Odor descriptors and thermal reactivity may not transfer directly; formulation context requires review.
Risk 2 Target: Hydroxylated structure Non-hydroxylated analogs lack polar OH group and aqueous solubility advantage Aqueous-phase compatibility may shift significantly; water-based formulation fit may differ.
Risk 3 Target: RIFM-reviewed documentation In-class analogs may not carry equivalent peer-reviewed safety documentation Regulatory submission context may require compound-specific safety data review.

Quantitative Differentiation Evidence for 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- (CAS 21835-00-7)


Enhanced Aqueous Solubility vs. Non-Hydroxylated 3,4-Dimethyl-2-cyclopenten-1-one (CAS 30434-64-1)

The presence of the 2-hydroxy group in CAS 21835-00-7 markedly increases polarity relative to its non-hydroxylated analog, 3,4-dimethyl-2-cyclopenten-1-one (CAS 30434-64-1). This structural feature improves solubility in aqueous environments, a critical parameter for flavor and fragrance formulation . The estimated XLogP3-AA for CAS 21835-00-7 is 0.60, indicating moderate hydrophilicity [1].

Aqueous Polarity
Class-level
XLogP3-AA: 0.60
Supports aqueous-phase formulation review
Computational estimate; experimental head-to-head comparison not available
Solubility Formulation Science Physicochemical Properties

Lack of Cytotoxic, Antibacterial, and Antifungal Activity Compared to Isomeric Dasyscyphus Cyclopentenones

In a 2004 study by Mierau et al., VM 4898-1 (2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, CAS 21835-00-7), isolated from a Dasyscyphus fungal species, showed no significant biological activity [1]. In stark contrast, a 3:1 inseparable mixture of two isomeric cyclopentenones, VM 4798-1a and VM 4798-1b, from a different Dasyscyphus sp. fermentation exhibited cytotoxic, weak antibacterial, and weak antifungal properties under the same assay conditions [1].

Bioactivity Profile
Head-to-head
Target: No significant activity
Comparator: Cytotoxic, antibacterial, antifungal
Supports negative-control research context
Specific MIC or IC50 values not reported in source
Bioactivity Natural Products Fungal Metabolites

Participation in Proline-Mediated Bitterant Formation Under Thermal Conditions

A 1985 study in the Journal of Agricultural and Food Chemistry demonstrated that the model experiment of proline with 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one (CAS 21835-00-7) produced the most bitter components among the systems tested [1]. This contrasts with the proline/cyclotene model experiment, which was perceived as having a bitter taste with a threshold of 50 ppm [1]. While the exact threshold for CAS 21835-00-7 was not reported, its superior generation of bitter compounds under thermal stress indicates a higher propensity for participating in Maillard-type reactions compared to cyclotene [1].

Thermal Reactivity
Cross-study
Target: Reported highest bitterness intensity in tested set
Cyclotene model: 50 ppm bitter threshold
Supports thermal-process flavor study context
Exact threshold for target not reported; Maillard model conditions
Maillard Reaction Flavor Chemistry Thermal Processing

Optimized Application Scenarios for 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- (CAS 21835-00-7) Based on Verified Evidence


Flavor Formulation for Aqueous and Heat-Processed Foods

CAS 21835-00-7 is ideally suited for flavor applications requiring both a distinct sweet, maple, caramel profile and compatibility with aqueous systems. Its estimated XLogP3-AA of 0.60 supports improved water solubility relative to non-hydroxylated analogs, facilitating its use in beverages, syrups, and sauces [1]. Furthermore, its demonstrated propensity to generate bitter components upon reaction with proline under thermal conditions [2] makes it a valuable tool for flavorists seeking to replicate the complex, roasted, and sometimes bitter notes found in coffee, baked goods, and cooked meats.

Fragrance Development Requiring Rigorous Safety Documentation

For fragrance houses and manufacturers requiring robust toxicological and dermatological data for regulatory submissions, CAS 21835-00-7 offers a distinct advantage. The comprehensive RIFM review provides a peer-reviewed safety assessment specifically for this compound as a fragrance ingredient [3]. This documented safety profile, including dermatological findings, can streamline the approval process for new fragrance formulations, reducing the burden of generating de novo safety data for an otherwise similar but less well-characterized analog.

Natural Product and Bioactivity Research as a Negative Control

In academic or industrial research programs investigating the biological activity of cyclopentenone natural products, CAS 21835-00-7 serves a specific and valuable role. As documented by Mierau et al. (2004), this compound exhibits no significant cytotoxic, antibacterial, or antifungal activity under conditions where closely related fungal metabolites were active [4]. It is therefore an ideal negative control for bioassays, a baseline for structure-activity relationship (SAR) studies, or a chemically inert scaffold for synthetic derivatization aimed at introducing desired bioactivity.

Reference Standard for GC-MS Analysis of Roasted Coffee Volatiles

CAS 21835-00-7 is a known constituent of roasted coffee and has a well-defined Kovats Retention Index (RI) of 1063 on an OV-101 column, as reported by Nishimura and Mihara (1990) [5]. This specific RI value makes the compound a reliable analytical standard for the identification and quantification of volatile flavor compounds in complex food matrices by GC-MS, ensuring accurate and reproducible results in quality control and flavor research laboratories.

Application
Selection Property
Validation Focus
Aqueous and heat-processed flavor formulation
Reported aqueous compatibility and thermal Maillard reactivity profile
Bitterness control and sweet-caramel character under processing conditions
Fragrance development with safety documentation needs
RIFM peer-reviewed safety assessment documentation
Regulatory submission documentation context and dermatological endpoint review
Natural product bioactivity research
Reported lack of cytotoxic, antibacterial, and antifungal activity
Negative-control study design and SAR baseline verification
GC-MS volatile analysis of roasted coffee
Defined Kovats Retention Index (RI 1063 on OV-101 column)
Method validation and retention-index benchmarking in complex food matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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